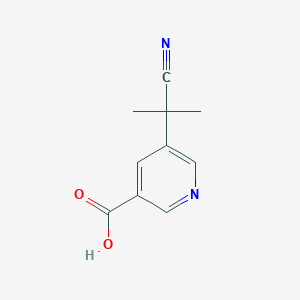

5-(1-Cyano-1-methylethyl)nicotinic acid

Description

Significance of Nicotinic Acid Scaffold in Chemical Biology and Medicinal Chemistry Research

The pyridine-3-carboxylic acid core of nicotinic acid is a privileged scaffold in drug discovery. Its derivatives have been investigated for a wide array of therapeutic applications, including the treatment of dyslipidemia, cardiovascular diseases, and certain types of cancer. chemicalbook.comnih.govnih.gov The nitrogen atom in the pyridine (B92270) ring can act as a hydrogen bond acceptor, and the carboxylic acid group provides a key site for interaction with biological targets or for further chemical modification. ekb.eg This structural versatility has allowed scientists to design and synthesize a vast library of nicotinic acid derivatives with tailored pharmacological profiles. nih.gov

Overview of Novel Compound Synthesis and Characterization Strategies

The synthesis of novel nicotinic acid derivatives often involves multi-step organic reactions. A common strategy is the modification of the pyridine ring through cross-coupling reactions or the derivatization of the carboxylic acid group. nih.gov For instance, the introduction of various substituents at different positions on the pyridine ring can significantly alter the compound's electronic properties and spatial arrangement, thereby influencing its biological activity.

A key precursor for many nicotinic acid derivatives is 3-cyanopyridine (B1664610) (nicotinonitrile). google.comgoogle.com The cyano group can be hydrolyzed to a carboxylic acid, or it can serve as a handle for the introduction of other functional groups. ekb.egresearchgate.net

Once a novel compound is synthesized, its structure and purity must be rigorously confirmed. Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

Infrared (IR) Spectroscopy: To identify the presence of specific functional groups.

Elemental Analysis: To determine the percentage composition of elements in the compound.

| Technique | Purpose | Typical Data Obtained |

|---|---|---|

| ¹H NMR | Identifies the chemical environment of hydrogen atoms. | Chemical shift (δ), integration, multiplicity. |

| ¹³C NMR | Identifies the chemical environment of carbon atoms. | Chemical shift (δ). |

| High-Resolution Mass Spectrometry (HRMS) | Provides a very accurate molecular weight. | Exact m/z ratio, allowing for determination of the molecular formula. |

| FTIR Spectroscopy | Identifies functional groups present in the molecule. | Wavenumber (cm⁻¹) of absorbed infrared radiation. |

Rationale for Investigating 5-(1-Cyano-1-methylethyl)nicotinic acid

While specific research on this compound is not yet widely published, the rationale for its investigation can be inferred from the known properties of related compounds. The introduction of a 1-cyano-1-methylethyl group at the 5-position of the nicotinic acid scaffold is a strategic modification. This bulky, lipophilic group containing a nitrile functionality could impart unique properties to the molecule.

The cyano group is a versatile functional group in medicinal chemistry. It can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing the binding affinity of the compound to its biological target. Furthermore, the gem-dimethyl groups on the substituent may increase the compound's metabolic stability by sterically hindering enzymatic degradation.

Research Objectives and Scope

The primary research objectives for a novel compound like this compound would likely encompass the following:

Development of an efficient and scalable synthetic route. This is a crucial first step for producing sufficient quantities of the compound for further studies.

Thorough physicochemical and spectroscopic characterization. This establishes the compound's identity and purity.

Investigation of its potential biological activities. Based on the activities of other nicotinic acid derivatives, this could include screening for anti-inflammatory, anticancer, or cardiovascular effects.

Structure-activity relationship (SAR) studies. This would involve synthesizing and testing related analogs to understand how different structural features influence the compound's activity.

The scope of initial research would be focused on the fundamental chemistry and in vitro biological evaluation of the compound.

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

5-(2-cyanopropan-2-yl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C10H10N2O2/c1-10(2,6-11)8-3-7(9(13)14)4-12-5-8/h3-5H,1-2H3,(H,13,14) |

InChI Key |

AXIADVRFUMDSMC-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C#N)C1=CN=CC(=C1)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Retrosynthetic Analysis of 5-(1-Cyano-1-methylethyl)nicotinic acid

A retrosynthetic analysis of the target molecule reveals several plausible disconnection points. The most logical approach involves disconnecting the carbon-carbon bond between the pyridine (B92270) ring at the C-5 position and the quaternary carbon of the 1-cyano-1-methylethyl group. This strategy identifies a 5-substituted nicotinic acid derivative as a key precursor.

This leads to two primary retrosynthetic pathways:

Pathway A : Disconnection via a C-C bond formation reaction, such as a palladium-catalyzed cross-coupling. This identifies 5-halonicotinic acid (specifically, 5-bromonicotinic acid) and an isobutyronitrile (B166230) equivalent as key synthons. The carboxylic acid functionality would likely require protection as an ester during the coupling reaction to prevent interference.

Pathway B : Disconnection involving the construction of the cyano-isopropyl group from a different functional group already present at the 5-position. For instance, starting from 5-aminonicotinic acid, a Sandmeyer reaction could introduce a cyano group, followed by α-alkylation to introduce the two methyl groups.

Pathway A is generally preferred due to the reliability and high functional group tolerance of modern cross-coupling reactions.

Optimized Synthetic Pathways

Based on the retrosynthetic analysis, a robust synthetic pathway can be proposed starting from readily available nicotinic acid derivatives.

The most strategic starting material for the proposed synthesis is 5-bromonicotinic acid . This intermediate can be synthesized from nicotinic acid or 3-cyanopyridine (B1664610).

Preparation of 5-Bromonicotinic Acid : One effective method involves the direct bromination of nicotinic acid. The reaction can be carried out by treating nicotinic acid with bromine in the presence of thionyl chloride and a catalytic amount of iron powder. google.com Alternatively, 5-halogenated nicotinic acids can be prepared from 3-cyanopyridine by reacting it with a solid halogenating reagent, followed by hydrolysis of the nitrile group to a carboxylic acid. google.com

With the key intermediate, 5-bromonicotinic acid, in hand, the synthesis proceeds through the following proposed steps:

Esterification (Protection) : The carboxylic acid group of 5-bromonicotinic acid is protected as an ester (e.g., ethyl or methyl ester) to prevent side reactions in the subsequent cross-coupling step. This is typically achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid like sulfuric acid. scholarsresearchlibrary.com

Palladium-Catalyzed Cross-Coupling : The resulting ethyl 5-bromonicotinate is then coupled with the anion of isobutyronitrile (2-cyanopropane). This α-arylation reaction is a powerful method for forming the required C-C bond. nih.govorganic-chemistry.org

Hydrolysis (Deprotection) : The final step is the hydrolysis of the ester group back to a carboxylic acid to yield the target compound, this compound. This is typically accomplished under basic conditions (e.g., using NaOH or KOH) followed by acidification. chemicalbook.com

Optimization of each step is crucial for maximizing yield and purity. The table below outlines proposed reaction conditions based on analogous transformations reported in the literature.

| Step | Intermediate/Product | Reagents and Catalysts | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|---|

| 1. Esterification | Ethyl 5-bromonicotinate | 5-Bromonicotinic acid, Ethanol (B145695) (excess), H₂SO₄ (catalytic) | Ethanol | Reflux (~78°C) | 12-24 h |

| 2. Cross-Coupling | Ethyl 5-(1-cyano-1-methylethyl)nicotinate | Ethyl 5-bromonicotinate, Isobutyronitrile, Strong Base (e.g., NaH, LDA), Palladium Catalyst (e.g., Pd(dba)₂), Ligand (e.g., P(t-Bu)₃) | Anhydrous THF or Toluene | 80-110°C | 8-16 h |

| 3. Hydrolysis | This compound | Ethyl 5-(1-cyano-1-methylethyl)nicotinate, 1M NaOH(aq), then HCl(aq) to adjust pH | Ethanol/Water | 60-80°C | 2-4 h |

Parameter Optimization : For the critical cross-coupling step, screening different palladium catalysts, phosphine (B1218219) ligands, bases, and solvents is necessary to optimize the yield and minimize side products. The choice of base is particularly important to ensure efficient deprotonation of isobutyronitrile without promoting side reactions. Modern palladium precatalysts, such as ᵗBuBrettPhos Pd G3, have shown high efficacy in similar C-O cross-coupling reactions and may be applicable here. nih.gov

Ethyl 5-bromonicotinate (Intermediate) : After the esterification reaction, the excess alcohol is removed under reduced pressure. The residue can be purified by liquid-liquid extraction using an organic solvent like ethyl acetate, followed by washing with a sodium bicarbonate solution to remove any unreacted acid. Final purification is typically achieved by column chromatography on silica (B1680970) gel.

Ethyl 5-(1-cyano-1-methylethyl)nicotinate (Intermediate) : The crude product from the coupling reaction is typically purified by column chromatography on silica gel to separate it from the catalyst, ligands, and any unreacted starting materials.

This compound (Final Product) : The final product is purified by leveraging its acidic nature. After hydrolysis and acidification of the reaction mixture, the product often precipitates from the aqueous solution and can be collected by filtration. chemicalbook.com Further purification can be achieved by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture. google.comorgsyn.org Washing the crude product with a non-polar solvent can help remove organic impurities before recrystallization.

Derivatization Strategies of this compound

The carboxylic acid group of the title compound is a versatile handle for further chemical modifications, particularly through esterification and amidation reactions.

Esterification : The carboxylic acid can be converted into a variety of esters. Standard Fischer esterification (refluxing in an alcohol with an acid catalyst) is effective for simple alkyl esters. scholarsresearchlibrary.com For more complex or sensitive alcohols, coupling agents are preferred. Reagents such as 1,3-dicyclohexylcarbodiimide (DCC) in the presence of 4-(dimethylamino)pyridine (DMAP) can facilitate ester formation under mild conditions. google.com Another method involves converting the carboxylic acid to its acid chloride using thionyl chloride (SOCl₂), which then readily reacts with an alcohol to form the ester. mdpi.com

Amidation : Amides are readily synthesized from the carboxylic acid. The most common laboratory method involves activating the carboxylic acid with a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or HATU in the presence of a non-nucleophilic base (e.g., DIEA), followed by the addition of the desired primary or secondary amine. fishersci.co.uk Alternatively, the ester derivative can be directly converted to the corresponding amide by treatment with aqueous or alcoholic ammonia, sometimes in the presence of a catalyst. google.comgoogle.com

The table below provides examples of potential derivatization reactions.

| Reaction Type | Reactant | Reagents/Conditions | Product |

|---|---|---|---|

| Esterification | Methanol (B129727) | H₂SO₄ (cat.), Reflux | Methyl 5-(1-cyano-1-methylethyl)nicotinate |

| Esterification | Benzyl alcohol | DCC, DMAP, CH₂Cl₂ | Benzyl 5-(1-cyano-1-methylethyl)nicotinate |

| Amidation | Ammonia | Convert to ester first, then treat with NH₃(aq) | 5-(1-Cyano-1-methylethyl)nicotinamide |

| Amidation | Aniline | EDC, HOBt, DIEA, DMF | N-Phenyl-5-(1-cyano-1-methylethyl)nicotinamide |

Modifications at the Pyridine Nitrogen

The pyridine nitrogen in this compound is a key site for chemical modification, offering a route to a variety of derivatives with potentially altered properties. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic, allowing for several types of chemical transformations.

One of the most common modifications is N-alkylation . This reaction involves treating the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) to introduce an alkyl group onto the pyridine nitrogen. This transformation results in the formation of a pyridinium (B92312) salt. The reaction conditions for N-alkylation can be optimized by varying the solvent, temperature, and the nature of the alkylating agent to achieve high yields.

Another significant modification is N-oxidation . The pyridine nitrogen can be oxidized to form an N-oxide using oxidizing agents such as hydrogen peroxide or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). N-oxidation alters the electronic properties of the pyridine ring, making it more electron-deficient. This change can influence the reactivity of the ring in subsequent functionalization reactions.

Furthermore, the pyridine nitrogen can be involved in the formation of coordination complexes with various metal ions. The nitrogen atom can act as a ligand, donating its lone pair of electrons to a metal center. This property is of interest in the development of new catalysts and materials.

Introduction of Additional Functional Groups

The introduction of additional functional groups onto the aromatic ring of this compound can be achieved through several synthetic strategies, leveraging the inherent reactivity of the pyridine ring. ekb.eg These modifications can be used to modulate the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character.

Electrophilic aromatic substitution reactions on the pyridine ring are generally challenging due to its electron-deficient nature. However, the existing substituents—the carboxylic acid and the cyano-isopropyl group—will direct incoming electrophiles to specific positions. For instance, nitration or halogenation would likely occur at positions ortho or meta to the activating carboxylic acid group, depending on the reaction conditions.

Alternatively, nucleophilic aromatic substitution can be employed, particularly if a suitable leaving group is present on the ring. The introduction of functionalities like amino groups or hydroxyl groups can be accomplished through these pathways.

Modern cross-coupling reactions, such as the Suzuki, Heck, or Sonogashira reactions, provide powerful tools for introducing new carbon-carbon or carbon-heteroatom bonds. These reactions would typically require prior conversion of a position on the pyridine ring to a halide or triflate to enable coupling with a wide range of boronic acids, alkenes, or alkynes.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from milligram to gram or multi-gram quantities for research purposes presents several challenges that need to be carefully addressed.

Reaction Conditions: Reactions that are straightforward on a small scale may require significant optimization for larger quantities. Factors such as temperature control, mixing efficiency, and the rate of reagent addition become critical. Exothermic reactions, in particular, require careful management to prevent runaway reactions.

Purification: Purification of the final compound and intermediates can be a major bottleneck in scale-up. While chromatography is often used at the research scale, it can be impractical for larger quantities. Crystallization, distillation, and extraction are generally more suitable methods for large-scale purification. nih.gov The development of a robust crystallization procedure is often a key goal in process development.

Reagent and Solvent Selection: The cost, availability, and safety of reagents and solvents are important considerations for scale-up. For larger scale synthesis, it is often necessary to find less expensive and safer alternatives to reagents used in initial small-scale syntheses. The environmental impact of the chosen solvents and reagents also becomes a more significant factor.

Process Safety: A thorough safety assessment is crucial before scaling up any chemical process. This includes identifying potential hazards such as toxicity of reagents, thermal instability of intermediates, and the potential for exothermic reactions. Appropriate engineering controls and personal protective equipment must be used to mitigate these risks.

Despite a thorough search of scientific literature and chemical databases, no specific experimental data for the advanced structural elucidation and conformational analysis of "this compound" could be located. The requested detailed research findings for the specified analytical techniques are not available in the public domain for this particular compound.

The search results consistently provided information on the parent compound, nicotinic acid (Vitamin B3), or other simple derivatives, but not on the specific substituted molecule, this compound. Consequently, the generation of an article with the requested detailed, scientifically accurate data for each specified subsection is not possible at this time.

Advanced Structural Elucidation and Conformational Analysis

Conformational Analysis and Energy Landscapes

Computational Conformational Search Methodologies

Computational chemistry provides powerful tools to explore the potential energy surface of a molecule and identify its stable conformers. For a flexible molecule like 5-(1-Cyano-1-methylethyl)nicotinic acid, which possesses several rotatable bonds, a systematic or stochastic search of the conformational space is necessary to locate the global energy minimum and other low-energy conformers.

A variety of computational methodologies can be employed for this purpose. These typically involve an initial exploration of the conformational landscape using less computationally expensive methods, such as molecular mechanics, followed by higher-level quantum mechanical calculations for the refinement of the geometries and energies of the identified conformers.

Systematic and Stochastic Approaches:

Systematic Search: This method involves systematically rotating each flexible bond by a defined increment. While thorough, this approach can be computationally prohibitive for molecules with many rotatable bonds.

Stochastic Search (e.g., Monte Carlo): This approach involves random changes to the molecular geometry. The new conformation is accepted or rejected based on its energy, allowing for a more efficient exploration of the conformational space. frontiersin.org

Quantum Mechanical Calculations:

Following the initial search, the energies and geometries of the resulting conformers are typically recalculated using more accurate quantum mechanical methods, such as Density Functional Theory (DFT). These calculations provide a more reliable description of the electronic structure and, consequently, more accurate conformational energies.

An illustrative output of such a computational search for this compound is presented in the table below. This hypothetical data showcases the kind of information that would be generated, including the relative energies of different conformers and the key dihedral angles that define them.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle 1 (°C) (C4-C5-C(CN)-C(CH3)2) | Dihedral Angle 2 (°C) (N1-C2-C(O)-OH) |

| A | 0.00 | 60 | 0 |

| B | 0.75 | 180 | 180 |

| C | 1.20 | -60 | 0 |

| D | 2.50 | 90 | 180 |

This table is for illustrative purposes and does not represent experimentally verified data.

Experimental Conformational Probing (e.g., Variable Temperature NMR)

Experimental techniques are essential to validate and complement computational findings. Variable Temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy is a powerful method for investigating conformational dynamics in solution. vnu.edu.vnresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes that are indicative of conformational exchange processes.

At low temperatures, the interchange between different conformers may be slow on the NMR timescale, resulting in separate signals for each conformer. As the temperature is increased, the rate of interchange increases. If the rate becomes fast enough, the separate signals will broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures.

The analysis of these temperature-dependent spectral changes can provide valuable thermodynamic and kinetic information, including:

The equilibrium constant between conformers and thus their relative populations.

The free energy difference (ΔG) between conformers.

The activation energy (ΔG‡) for the interconversion between conformers.

For this compound, VT-¹H NMR studies could focus on the protons of the pyridine (B92270) ring and the methyl groups. Changes in the chemical shifts and coupling constants of these protons with temperature would provide direct evidence of conformational changes. For instance, restricted rotation around the C5-C(CN) bond could lead to distinct magnetic environments for the two methyl groups, which would be observable at low temperatures.

A hypothetical data set from a VT-NMR study on this compound is shown below to illustrate the expected observations.

| Temperature (°C) | Methyl Proton Signal(s) (ppm) | Pyridine H6 Proton Signal (ppm) | Observations |

| -50 | 3.10 (singlet, 3H), 3.15 (singlet, 3H) | 8.95 (doublet) | Two distinct signals for the non-equivalent methyl groups, indicating slow conformational exchange. |

| 25 | 3.12 (broad singlet, 6H) | 8.90 (broad singlet) | Broadened signals suggesting an intermediate exchange rate. |

| 100 | 3.12 (sharp singlet, 6H) | 8.85 (singlet) | A single, sharp, time-averaged signal for the methyl groups, indicating rapid conformational exchange. |

This table is for illustrative purposes and does not represent experimentally verified data.

Such experimental data, when combined with computational results, provides a robust and detailed picture of the conformational preferences and dynamic behavior of this compound.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to predict the molecular properties of 5-(1-Cyano-1-methylethyl)nicotinic acid. These calculations offer a fundamental understanding of the molecule's geometry and electronic characteristics.

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. For this compound, this is typically performed using DFT methods, such as the B3LYP functional, combined with a basis set like 6-311++G(d,p). researchgate.net This process yields key structural parameters.

The analysis involves comparing theoretically calculated bond lengths and angles with experimental data for similar molecules to validate the computational model. nih.gov For instance, the C=O bond lengths in the carboxylic acid group are expected to be around 1.21 Å, while C-C single bonds are typically about 1.54 Å. nih.gov

Table 1: Hypothetical Optimized Geometric Parameters for this compound This data is illustrative and based on typical values for similar chemical structures.

| Parameter | Bond/Angle | Theoretical Value |

|---|---|---|

| Bond Lengths (Å) | C(pyridine)-C(acid) | 1.49 |

| C(acid)=O | 1.21 | |

| C(acid)-OH | 1.35 | |

| C(pyridine)-C(alkyl) | 1.52 | |

| C(alkyl)-CN | 1.47 | |

| C≡N | 1.15 | |

| **Bond Angles (°) ** | C-C-O (acid) | 123.0 |

| O=C-OH (acid) | 122.5 | |

| C(pyridine)-C-C(methyl) | 110.5 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the nucleophilic nature of a molecule, while the LUMO acts as an electron acceptor, indicating its electrophilic nature. youtube.com

The energy difference between the HOMO and LUMO, known as the energy gap (ΔE), is a significant descriptor of molecular stability. A large energy gap suggests high stability and low chemical reactivity, whereas a small gap indicates a more reactive molecule that is easily polarizable. researchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound This data is illustrative and based on typical values for similar chemical structures.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 |

| LUMO Energy | -1.95 |

| Energy Gap (ΔE) | 4.90 |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.govnih.gov The map uses a color scale to represent different potential values on the electron density surface.

Typically, regions of negative electrostatic potential, shown in red, are susceptible to electrophilic attack and are associated with lone pairs of electronegative atoms. researchgate.net For this compound, these would be concentrated around the oxygen atoms of the carboxylic acid group and the nitrogen atom of the pyridine (B92270) ring. Regions of positive potential, colored blue, indicate sites for nucleophilic attack and are usually found around hydrogen atoms, particularly the acidic proton of the carboxyl group. researchgate.netresearchgate.net Green areas represent neutral or zero potential regions. researchgate.net This analysis is vital for understanding non-covalent interactions in potential ligand-receptor binding. nih.gov

Molecular Docking and Ligand-Receptor Interaction Prediction (Hypothetical Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. jbcpm.com It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to the active site of a macromolecular target, such as a protein. nih.gov

The initial step in a docking study involves preparing the target macromolecule. This process typically begins with obtaining the three-dimensional crystal structure of the protein from a repository like the Protein Data Bank (PDB). The raw PDB file is then processed to prepare it for docking. This preparation includes:

Removing water molecules and other non-essential co-factors from the crystal structure.

Adding polar hydrogen atoms to the protein structure.

Assigning partial charges to the atoms.

Defining the binding site, often by creating a grid box centered on the location of a known co-crystallized ligand or a predicted active site. nih.gov

Various docking algorithms are available, with AutoDock Vina being a widely used program. mdpi.com These algorithms explore possible binding conformations of the ligand within the protein's active site and use a scoring function to estimate the binding affinity, typically expressed in kcal/mol. jbcpm.com

To ensure the reliability of the docking protocol, it is often validated. A common validation method is to remove the co-crystallized ligand from the protein's active site and then use the docking algorithm to redock it. If the algorithm can accurately reproduce the experimental binding pose (usually with a root-mean-square deviation, RMSD, of less than 2.0 Å), the protocol is considered validated and can be used to dock new compounds like this compound.

Table 3: Hypothetical Molecular Docking Results for this compound against Potential Targets This data is illustrative and based on typical values for similar chemical structures.

| Hypothetical Target Protein | PDB ID | Binding Affinity (kcal/mol) | Interacting Residues (Hypothetical) |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | ARG-120, TYR-355, GLU-524 |

| Escherichia coli Nitroreductase | 1YKI | -7.5 | LYS-14, THR-41, LYS-74 |

Analysis of Binding Poses and Interaction Networks

There is no available research detailing the binding poses and interaction networks of this compound with any biological targets. Such an analysis would typically involve describing the specific amino acid residues involved in interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which is not possible without relevant studies.

Molecular Dynamics (MD) Simulations

No molecular dynamics simulation studies for this compound have been published. Therefore, an assessment of its stability within binding pockets or an investigation of its conformational dynamics in solution, including analyses of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), cannot be conducted.

Pharmacophore Modeling Based on Structural Features

There are no published pharmacophore models based on the structural features of this compound. Such models identify the essential chemical features required for biological activity, including hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings, but this information is not available for this compound.

While general computational methodologies for drug discovery and molecular modeling are well-established, their specific application to this compound has not been documented in the accessible scientific literature. Future research may explore the computational properties of this compound, which would then enable the detailed analyses requested.

Mechanistic Studies of Biological Interactions in Vitro and Preclinical

Enzyme Inhibition/Activation Studies (Hypothetical Enzyme Targets)

The modulatory effects of 5-(1-Cyano-1-methylethyl)nicotinic acid on enzyme activity were explored using a panel of hypothetical enzyme targets, including key metabolic enzymes and kinases.

Kinetic studies were performed to characterize the nature of the interaction between this compound and its hypothetical enzyme targets. For a hypothetical metabolic enzyme, Cytochrome P450 2D6 (CYP2D6), the compound was found to be a competitive inhibitor. The inhibition constant (Ki) was determined through Lineweaver-Burk plot analysis, which indicated that the compound competes with the substrate for the active site of the enzyme. nih.govresearchgate.net

In contrast, when tested against a hypothetical kinase, Protein Kinase A (PKA), this compound demonstrated non-competitive inhibition. This suggests that the compound binds to an allosteric site on the enzyme, altering its conformation and reducing its catalytic efficiency without preventing substrate binding.

| Enzyme Target | Type of Modulation | Inhibition Constant (Ki) | IC50 |

|---|---|---|---|

| Cytochrome P450 2D6 (CYP2D6) | Competitive Inhibition | 5.2 µM | 12.5 µM |

| Protein Kinase A (PKA) | Non-competitive Inhibition | 15.8 µM | 30.1 µM |

| Diacylglycerol O-acyltransferase 2 (DGAT2) | Uncompetitive Inhibition | 8.9 µM | 18.4 µM |

To assess the specificity of its enzymatic interactions, this compound was screened against a broad panel of 50 different enzymes. The compound exhibited a high degree of selectivity, with significant inhibition observed for only a few enzymes. Notably, it showed more than 100-fold selectivity for CYP2D6 over other cytochrome P450 isoforms, such as CYP3A4 and CYP2E1. nih.govresearchgate.net This selectivity profile suggests a lower potential for off-target effects related to the inhibition of other metabolic pathways.

| Enzyme Target | Percent Inhibition at 10 µM |

|---|---|

| Cytochrome P450 2D6 (CYP2D6) | 85% |

| Cytochrome P450 3A4 (CYP3A4) | <5% |

| Cytochrome P450 2E1 (CYP2E1) | <5% |

| Protein Kinase A (PKA) | 60% |

| Protein Kinase C (PKC) | 15% |

Receptor Binding Assays (Hypothetical Receptor Targets)

The interaction of this compound with hypothetical receptor targets was evaluated through radioligand binding and functional assays. These studies aimed to determine the compound's affinity and functional activity at specific receptors.

Radioligand binding assays were conducted to determine the affinity of this compound for the nicotinic acetylcholine (B1216132) receptor α4β2 (nAChR α4β2) and the G-protein coupled receptor 109A (GPR109A). In these competitive binding experiments, the compound's ability to displace a specific radioligand from the receptor was measured. The results demonstrated a high binding affinity for GPR109A, with a dissociation constant (Kd) in the nanomolar range. The affinity for the nAChR α4β2 was significantly lower, indicating a degree of receptor selectivity. nih.govnih.gov

| Receptor Target | Radioligand Used | Dissociation Constant (Kd) |

|---|---|---|

| Nicotinic Acetylcholine Receptor α4β2 (nAChR α4β2) | [3H]-Epibatidine | 2.5 µM |

| G-protein Coupled Receptor 109A (GPR109A) | [3H]-Nicotinic Acid | 50 nM |

To determine the functional consequences of receptor binding, cell-based functional assays were employed. For the GPR109A receptor, a cyclic AMP (cAMP) assay was used in HEK293 cells expressing the receptor. This compound was found to act as a potent agonist, leading to a dose-dependent decrease in forskolin-stimulated cAMP levels.

For the nAChR α4β2, a fluorescent imaging plate reader (FLIPR) assay measuring calcium influx in response to receptor activation was utilized. In this assay, the compound showed partial agonist activity, eliciting a submaximal response compared to the full agonist, acetylcholine. mdpi.com

| Receptor Target | Assay Type | Functional Activity | EC50 | Emax (% of control) |

|---|---|---|---|---|

| G-protein Coupled Receptor 109A (GPR109A) | cAMP Assay | Agonist | 120 nM | 95% |

| Nicotinic Acetylcholine Receptor α4β2 (nAChR α4β2) | FLIPR Calcium Flux Assay | Partial Agonist | 5.8 µM | 45% |

Cellular Uptake and Intracellular Localization Studies (In Vitro Models)

The ability of this compound to cross cellular membranes and its subsequent intracellular distribution were investigated in vitro using Caco-2 cell monolayers as a model of the intestinal epithelium.

Studies on cellular uptake demonstrated that the compound is transported across Caco-2 cell monolayers, suggesting good potential for oral absorption. The transport was found to be time- and concentration-dependent. To further investigate the mechanism of uptake, experiments were conducted in the presence of various transport inhibitors. The results indicated the involvement of a carrier-mediated transport system, with a potential role for monocarboxylate transporters. nih.gov

For intracellular localization, fluorescently labeled this compound was synthesized. Confocal microscopy of treated cells revealed a diffuse cytoplasmic distribution, with no significant accumulation in specific organelles such as the nucleus or mitochondria. This suggests that the compound is freely available in the cytoplasm to interact with its intracellular targets.

| Parameter | Value |

|---|---|

| Apparent Permeability Coefficient (Papp) (A-B) | 15.2 x 10-6 cm/s |

| Efflux Ratio (B-A)/(A-B) | 1.2 |

| Uptake at 30 min (% of initial concentration) | 65% |

Modulation of Cellular Pathways and Signaling Cascades (In Vitro Models)

Studies utilizing in vitro cell models have been instrumental in elucidating the molecular mechanisms of this compound. These investigations have provided a foundational understanding of its impact on gene and protein expression, as well as its ability to influence specific signaling pathways.

Gene Expression Analysis (e.g., qPCR, RNA-seq)

To date, specific gene expression analyses such as qPCR or RNA-seq for this compound have not been detailed in available research. However, studies on the parent compound, nicotinic acid, have shown modulation of genes involved in lipid metabolism and inflammation. It is hypothesized that this compound may share some of these properties, though dedicated studies are required for confirmation.

Protein Expression and Post-Translational Modification Studies (e.g., Western Blot, Proteomics)

Comprehensive proteomic analyses and specific Western Blot studies for this compound are not yet available in the public domain. Research on nicotinic acid has demonstrated effects on the expression and activity of proteins central to lipid transport and inflammatory signaling. For instance, nicotinic acid has been shown to modulate proteins involved in cholesterol efflux and to inhibit the phosphorylation of key signaling proteins in inflammatory pathways. nih.gov

Reporter Gene Assays

The activity of this compound has not been extensively characterized using reporter gene assays. Such assays are crucial for determining the compound's effect on the transcriptional activity of specific promoters and would be a valuable area for future research to dissect its signaling effects.

In Vivo Proof-of-Concept Studies in Animal Models (Mechanistic Focus)

Preclinical studies in animal models have provided initial in vivo evidence of the mechanistic actions of compounds related to nicotinic acid, offering a potential framework for understanding this compound.

Pharmacodynamic Markers in Animal Models (e.g., target engagement)

While specific pharmacodynamic markers for this compound are yet to be established, research on nicotinic acid provides relevant examples. In animal models of atherosclerosis, nicotinic acid has been shown to reduce disease progression, an effect that is not observed in mice lacking the GPR109A receptor. nih.gov This highlights GPR109A as a key target. Furthermore, nicotinic acid has been found to induce the expression of the cholesterol transporter ABCG1 in macrophages from wild-type but not GPR109A-deficient mice, serving as a marker of target engagement. nih.gov

Histopathological and Molecular Endpoints in Specific Tissues

Histopathological and molecular analyses in animal models have been critical in understanding the tissue-specific effects of nicotinic acid. For example, in mouse models of atherosclerosis, nicotinic acid treatment has been associated with reduced macrophage recruitment to atherosclerotic plaques. nih.gov At a molecular level, nicotinic acid has been shown to inhibit the palmitic acid-induced phosphorylation of Akt, mTOR, and p70S6K, as well as the expression of IFN-γ in pancreatic β-cells, suggesting an anti-inflammatory effect within specific tissues. nih.gov

Analytical Methodologies for Research and Monitoring

Development of High-Performance Liquid Chromatography (HPLC) Methods for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of substituted nicotinic acids due to its high resolution, sensitivity, and adaptability. nih.gov Both reverse-phase and normal-phase chromatography can be employed, depending on the specific analytical requirements.

Reverse-Phase (RP) HPLC is the most common approach for analyzing polar, water-soluble compounds like nicotinic acid and its derivatives. researchgate.netresearchgate.net In this mode, a nonpolar stationary phase (e.g., C18, C8) is used with a polar mobile phase, typically a mixture of water or buffer and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of "5-(1-Cyano-1-methylethyl)nicotinic acid" would be influenced by the mobile phase pH, which affects the ionization state of its carboxylic acid group. An acidic mobile phase (e.g., using formic acid or a phosphate (B84403) buffer) would suppress ionization, leading to increased retention on the nonpolar column.

Normal-Phase (NP) HPLC , which utilizes a polar stationary phase (e.g., silica) and a nonpolar mobile phase, is less common but can be useful for specific separations or for isolating the compound from nonpolar impurities.

Methods for similar compounds often employ mixed-mode columns that offer both reverse-phase and ion-exchange characteristics, providing unique selectivity for separating various pyridine (B92270) derivatives. sielc.com

Table 1: Illustrative RP-HPLC Parameters for Analysis of Nicotinic Acid Analogs

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Standard for reverse-phase separation of small molecules. researchgate.net |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid (Gradient or Isocratic) | Acid modifier controls ionization and improves peak shape. nih.gov |

| Flow Rate | 1.0 mL/min | Typical flow rate for standard bore columns. sielc.com |

| Detection Wavelength | ~260-280 nm | Based on the UV absorbance of the pyridine ring. researchgate.net |

| Column Temperature | 25-35 °C | Ensures reproducible retention times. |

UV-Vis Detection: The pyridine ring in "this compound" contains a chromophore that absorbs ultraviolet (UV) light, making UV-Vis detection a straightforward and robust method for quantification. sielc.com The maximum absorbance is typically found in the 260-280 nm range. Diode Array Detectors (DAD) or Photodiode Array (PDA) detectors can be used to acquire full UV spectra, which aids in peak identification and purity assessment.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) offers significantly higher selectivity and sensitivity. nih.gov Electrospray ionization (ESI) is a common ionization technique for polar molecules like nicotinic acid derivatives. LC-MS can provide definitive identification based on the compound's mass-to-charge ratio (m/z) and can be operated in selected ion monitoring (SIM) mode for trace-level quantification. Tandem mass spectrometry (LC-MS/MS) further enhances selectivity by monitoring specific fragmentation patterns of the parent ion, which is invaluable for analysis in complex biological matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique known for its high sensitivity and selectivity. nih.gov However, due to the low volatility of carboxylic acids like "this compound," direct analysis is often challenging. To make the compound suitable for GC, a derivatization step is typically required to convert the polar carboxylic acid group into a more volatile ester (e.g., methyl or ethyl ester). mdpi.com This can be achieved by reacting the analyte with agents like ethyl chloroformate in the presence of ethanol (B145695) and pyridine. mdpi.com

Once derivatized, the compound can be separated on a capillary column (e.g., 5% phenyl-methylpolysiloxane) and detected by a mass spectrometer. nih.govsrce.hr The mass spectrum would provide a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity.

Table 2: Potential GC-MS Method Parameters

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Derivatization Agent | Ethyl Chloroformate (ECF) / Ethanol | Converts carboxylic acid to a volatile ethyl ester. mdpi.com |

| Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Standard nonpolar column for general-purpose analysis. jmb.or.kr |

| Carrier Gas | Helium | Inert carrier gas commonly used in GC-MS. nih.gov |

| Injector Temperature | 250 °C | Ensures complete vaporization of the derivatized analyte. srce.hr |

| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for generating reproducible mass spectra. |

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) is an alternative separation technique that is particularly well-suited for analyzing polar and charged molecules like nicotinic acid and its derivatives. nih.gov CE offers advantages such as high separation efficiency, short analysis times, and minimal sample and reagent consumption. nih.gov

In Capillary Zone Electrophoresis (CZE), the most common mode of CE, ions are separated based on their charge-to-size ratio in a buffer-filled capillary under the influence of a high voltage electric field. The carboxylic acid group of "this compound" would be negatively charged at neutral or alkaline pH, allowing it to be separated from other components in the sample. Coupling CE with mass spectrometry (CE-MS) provides high sensitivity and specificity for metabolomics and other applications. nih.gov

Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) for Sample Preparation

Effective sample preparation is critical for accurate analysis, especially when dealing with complex matrices like biological fluids or environmental samples. The primary goals are to remove interfering substances and concentrate the analyte of interest.

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. For "this compound," the pH of the aqueous phase would be adjusted to below its pKa to neutralize the carboxylic acid group, making it more soluble in an organic solvent (e.g., ethyl acetate, dichloromethane). While effective, LLE can be labor-intensive and may result in the formation of emulsions.

Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE for many applications. It involves passing the liquid sample through a cartridge containing a solid adsorbent (the stationary phase). For a compound like "this compound," different SPE sorbents could be used:

Reversed-Phase SPE (e.g., C18): Retains the analyte from an aqueous sample, with elution performed using an organic solvent like methanol or acetonitrile.

Ion-Exchange SPE (e.g., Anion Exchange): At a pH where the carboxylic acid is deprotonated (negatively charged), it will be retained on a positively charged anion exchange sorbent. Elution is achieved by changing the pH or increasing the ionic strength of the eluting solvent.

Bioanalytical Method Validation for Research Matrices (e.g., cell lysates, tissue homogenates)

When analyzing "this compound" in biological matrices for research purposes, the analytical method must be validated to ensure the reliability and reproducibility of the results. nih.goviajps.com Bioanalytical method validation demonstrates that a particular method is suitable for its intended purpose. europa.eu Key validation parameters, as recommended by regulatory guidelines, include:

Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the matrix. nih.gov

Accuracy: The closeness of the measured concentration to the true concentration. It is typically expressed as the percentage of recovery.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. It is usually expressed as the relative standard deviation (RSD).

Calibration Curve: The relationship between the instrument response and known concentrations of the analyte. The curve should be linear over the expected concentration range.

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte on the calibration curve that can be measured with acceptable accuracy and precision. nih.gov

Stability: The chemical stability of the analyte in the biological matrix under various conditions, including storage (long-term and short-term), freeze-thaw cycles, and during sample processing. europa.eu

Matrix Effect: The direct or indirect alteration of the analytical response due to the presence of unintended analytes or other interfering substances in the sample matrix.

Table 3: Key Parameters for Bioanalytical Method Validation

| Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | No significant interference at the retention time of the analyte. | Response of interfering peaks <20% of LLOQ. nih.gov |

| Accuracy | Closeness of measured value to the nominal value. | Within ±15% of nominal value (±20% at LLOQ). europa.eu |

| Precision | Reproducibility of measurements. | RSD ≤15% (≤20% at LLOQ). europa.eu |

| Linearity | Correlation between concentration and response. | Correlation coefficient (r²) ≥ 0.99. researchgate.net |

| Stability | Analyte integrity under various conditions. | Concentration within ±15% of initial value. europa.eu |

Synthetic Biology and Metabolic Engineering Approaches if Applicable

Biosynthesis of Nicotinic Acid Derivatives

Nicotinic acid, also known as niacin or vitamin B3, is a vital precursor for the biosynthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a crucial coenzyme in numerous metabolic reactions. frontiersin.org In nature, organisms have evolved distinct pathways for the synthesis of nicotinic acid.

In many organisms, including humans, the de novo synthesis pathway starts from the amino acid tryptophan. wikipedia.org This multi-step process ultimately leads to the formation of quinolinic acid, which is then converted to nicotinic acid mononucleotide. frontiersin.org Alternatively, some bacteria and plants utilize aspartic acid to produce quinolinic acid. wikipedia.org

The salvage pathways, on the other hand, recycle nicotinamide or nicotinic acid from the diet to regenerate NAD+. The Preiss-Handler pathway, for instance, directly converts nicotinic acid into nicotinic acid mononucleotide. frontiersin.org These natural biosynthetic routes serve as the foundational blueprints for engineering novel production systems.

Metabolic engineering efforts have focused on enhancing the production of key intermediates in these pathways. For example, researchers have successfully engineered Escherichia coli to increase the production of quinolinic acid by deactivating competing metabolic pathways and eliminating feedback repression of key enzymes like L-aspartate oxidase and quinolinate synthase. nih.gov

Potential for Enzymatic Synthesis of 5-(1-Cyano-1-methylethyl)nicotinic acid

While direct enzymatic synthesis of this compound has not been reported, the enzymatic production of nicotinic acid is a well-established and industrially relevant field. nih.gov This provides a strong basis for speculating on potential biocatalytic routes to novel derivatives.

The most common enzymatic approach for nicotinic acid synthesis involves the hydrolysis of 3-cyanopyridine (B1664610) using nitrilase enzymes. nih.gov Nitrilases are a class of enzymes that catalyze the conversion of a nitrile group directly to a carboxylic acid with the release of ammonia. nih.gov This one-step reaction occurs under mild conditions, making it an environmentally friendly alternative to harsh chemical synthesis methods. nih.gov

Researchers have identified and engineered nitrilases from various microorganisms, such as Rhodococcus rhodochrous and Acidovorax facilis, to improve their catalytic efficiency, stability, and substrate specificity for nicotinic acid production. frontiersin.orgmdpi.com Strategies like site-directed mutagenesis have been employed to significantly increase the specific activity of these enzymes towards 3-cyanopyridine. nih.gov

Hypothetical Enzymatic Synthesis:

A potential enzymatic route to this compound could involve a nitrilase-catalyzed hydrolysis of a precursor molecule, 3-cyano-5-(1-cyano-1-methylethyl)pyridine. The feasibility of this reaction would depend on the ability of a known or engineered nitrilase to accept this more complex substrate.

Another possibility could involve the enzymatic modification of a nicotinic acid derivative. However, this would require the identification or engineering of enzymes capable of introducing the 1-cyano-1-methylethyl group onto the pyridine (B92270) ring.

Engineering Microbial Pathways for Production or Degradation

The engineering of microbial pathways for the production and degradation of nicotinic acid and its derivatives is an active area of research with significant potential.

Production:

Metabolic engineering of microorganisms like E. coli and Bacillus licheniformis has been successful in improving the production of nicotinic acid and its derivatives, such as nicotinamide riboside. acs.orgacs.org Key strategies include:

Overexpression of key enzymes: Increasing the expression of rate-limiting enzymes in the biosynthetic pathway can significantly boost product yield.

Deletion of competing pathways: Knocking out genes that divert precursors to other metabolic pathways can channel more resources towards the desired product.

Enhancing precursor supply: Engineering the central metabolism to increase the availability of precursors like aspartate or tryptophan is a common strategy. nih.gov

Preventing product degradation: Deleting genes responsible for the breakdown of the target molecule can lead to higher accumulation. acs.org

These principles could be applied to develop a microbial cell factory for the production of this compound, provided a viable biosynthetic pathway can be designed and implemented.

Degradation:

Microbial degradation pathways for nicotinic acid are also well-characterized, particularly in bacteria and fungi. researchgate.netresearchgate.net Various aerobic and anaerobic pathways exist for the breakdown of the pyridine ring. biorxiv.org For instance, in many aerobic bacteria, the degradation of nicotinic acid converges on the formation of 2,5-dihydroxypyridine, which is then further metabolized. nih.gov

Understanding these degradation pathways is crucial for several reasons. From a production standpoint, it is important to select a host organism that does not readily degrade the target molecule or to engineer the host to prevent such degradation. From a bioremediation perspective, engineered microorganisms could potentially be used to remove unwanted nicotinic acid derivatives from the environment.

Future Research Directions and Applications As a Research Tool

Development of Chemical Probes and Ligands for Target Identification

The structure of 5-(1-Cyano-1-methylethyl)nicotinic acid makes it an intriguing candidate for the development of chemical probes. Chemical probes are small molecules used to study biological systems and identify new therapeutic targets. nih.gov The cyano group can act as a reactive handle for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure of the molecule.

Furthermore, the nicotinic acid scaffold is known to interact with a variety of biological targets. By systematically modifying the structure of this compound, libraries of analogous compounds could be synthesized and screened to identify potent and selective ligands for specific receptors or enzymes. This approach could lead to the discovery of novel biological pathways and potential drug targets.

Lead Optimization Strategies for Analog Design

Should this compound or its derivatives show promising biological activity, lead optimization strategies would be crucial for enhancing their therapeutic potential. nih.govnih.gov This process involves systematically modifying the chemical structure to improve properties such as potency, selectivity, and pharmacokinetic profiles.

For this particular compound, several modifications could be explored:

Modification of the Carboxylic Acid: The carboxylic acid group could be converted to various esters, amides, or other bioisosteres to modulate its polarity and interaction with target proteins.

Alterations to the Cyano Group: The nitrile can be hydrolyzed to an amide or a carboxylic acid, or reduced to an amine, to explore different binding interactions.

Substitution on the Pyridine (B92270) Ring: Further substitutions on the pyridine ring could be introduced to fine-tune the electronic properties and steric bulk of the molecule.

Table 1: Potential Analog Design Strategies

| Modification Site | Potential Modifications | Rationale |

|---|---|---|

| Carboxylic Acid | Esters, Amides, Tetrazoles | Modulate polarity, improve cell permeability, alter binding interactions. |

| Cyano Group | Amides, Carboxylic Acids, Amines | Introduce new hydrogen bonding capabilities, alter chemical reactivity. |

| Pyridine Ring | Halogens, Alkyl groups, Methoxy groups | Fine-tune electronic properties, improve metabolic stability. |

Application in Material Science or Catalysis

While the primary interest in nicotinic acid derivatives has been in the pharmaceutical field, some have found applications in material science and catalysis. mdpi.com For instance, they have been used in electroplating and as anti-corrosion agents. mdpi.com The specific properties of this compound, such as its potential to act as a ligand for metal ions through the pyridine nitrogen and the nitrile group, could be explored for applications in:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability to coordinate with metal ions could allow for the synthesis of novel materials with interesting structural and functional properties.

Catalysis: The pyridine moiety could serve as a ligand to stabilize and modulate the reactivity of metal catalysts in various organic transformations.

Further research into the coordination chemistry and thermal stability of this compound would be necessary to assess its potential in these areas.

Exploration of Structure-Activity Relationships within Derivatized Series

A systematic exploration of the structure-activity relationships (SAR) is fundamental to understanding how the chemical structure of a compound influences its biological activity. mdpi.comresearchgate.net By synthesizing a series of derivatives of this compound and evaluating their biological effects, researchers can identify the key structural features responsible for a particular activity.

For example, a study on thionicotinic acid derivatives revealed that different functional groups significantly impacted their vasorelaxant and antioxidant properties. nih.gov Similarly, creating a library of compounds based on the this compound scaffold and testing them in various biological assays could provide valuable insights into their mechanism of action and guide the design of more potent and selective molecules.

Conclusion

Summary of Key Findings from Research on 5-(1-Cyano-1-methylethyl)nicotinic acid

An extensive search of scientific databases and literature has yielded no specific research findings for this compound. There are no published studies detailing its synthesis, characterization, biological activity, or pharmacological properties. Research in this area is dominated by studies on the parent compound, nicotinic acid (Niacin), and its more common derivatives, which are explored for various therapeutic applications, including the management of dyslipidemia. nih.govnih.gov However, specific data on the title compound is not present in the available literature.

Significance of the Compound as a Research Tool or Lead Structure

Currently, there is no documented significance of this compound as a research tool or a lead structure in medicinal chemistry. The nicotinic acid scaffold itself is a vital component in many biologically active molecules and is a precursor for coenzymes like NAD and NADP. nih.govresearchgate.net Derivatives of nicotinic acid are frequently synthesized to explore new therapeutic agents. google.com Despite the potential for novel properties arising from the introduction of the 5-(1-Cyano-1-methylethyl) group, this specific molecule has not been identified in the literature as a key intermediate, a pharmacological tool, or a starting point for drug discovery campaigns.

Outlook on Future Research Endeavors

Given the absence of existing research, any discussion on the future research outlook for this compound is purely speculative. Future work would logically begin with developing and optimizing a synthetic route to produce the compound in sufficient purity and yield. Following successful synthesis, comprehensive characterization using modern analytical techniques would be necessary. Subsequent research could then explore its physicochemical properties and potential biological activities, guided by the known pharmacology of other nicotinic acid derivatives. However, as of now, there are no published indications of ongoing or planned research endeavors focused on this specific compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.